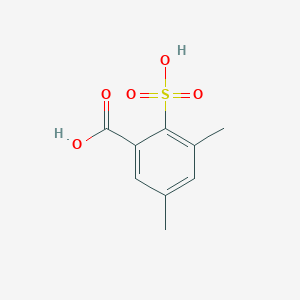

3,5-Dimethyl-2-sulfobenzoic acid

CAS No.: 62508-70-7

Cat. No.: VC19462456

Molecular Formula: C9H10O5S

Molecular Weight: 230.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62508-70-7 |

|---|---|

| Molecular Formula | C9H10O5S |

| Molecular Weight | 230.24 g/mol |

| IUPAC Name | 3,5-dimethyl-2-sulfobenzoic acid |

| Standard InChI | InChI=1S/C9H10O5S/c1-5-3-6(2)8(15(12,13)14)7(4-5)9(10)11/h3-4H,1-2H3,(H,10,11)(H,12,13,14) |

| Standard InChI Key | OPOKDVWDPWAYSM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C(=O)O)S(=O)(=O)O)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

3,5-Dimethyl-2-sulfobenzoic acid (C₉H₁₀O₅S) combines a benzoic acid core with three functional groups:

-

Carboxylic acid group (-COOH) at position 1.

-

Sulfonic acid group (-SO₃H) at position 2.

-

Methyl groups (-CH₃) at positions 3 and 5.

This arrangement confers strong acidity due to the electron-withdrawing sulfonic and carboxylic groups, while the methyl substituents enhance steric bulk and influence solubility .

Nomenclature and Synonyms

-

IUPAC Name: 2-Sulfo-3,5-dimethylbenzoic acid

-

Alternative Names:

-

3,5-Dimethylbenzoic acid-2-sulfonic acid

-

Benzoic acid, 3,5-dimethyl-2-sulfo-

-

Synthesis and Manufacturing

Precursor Pathways

The synthesis of 3,5-dimethyl-2-sulfobenzoic acid likely involves two primary steps:

-

Synthesis of 3,5-Dimethylbenzoic Acid:

-

As demonstrated in Patent CN1363546A , 3,5-dimethylbenzoic acid is produced via homogeneous oxidation of mesitylene (1,3,5-trimethylbenzene) using cobalt-based catalysts (e.g., cobalt naphthenate) under controlled temperature (90–140°C) and pressure (0.1–0.4 MPa). This process achieves yields exceeding 90% with minimal solvent use.

-

-

Sulfonation:

Industrial-Scale Production

Key parameters for scalable synthesis include:

-

Catalyst Optimization: Cobalt salts enhance oxidation efficiency, while sulfonation may require acidic or zeolitic catalysts.

-

Temperature Control: Maintaining 120–140°C during sulfonation prevents side reactions like desulfonation or carbonization .

-

Feedstock Recovery: Unreacted mesitylene is recycled to improve cost-efficiency, as outlined in industrial oxidation protocols .

Physicochemical Properties

Physical Properties

Chemical Stability

-

Thermal Stability: Decomposes above 270°C, releasing sulfur oxides and carbon dioxide.

-

pH Sensitivity: The sulfonic and carboxylic acid groups confer high water solubility at neutral-to-alkaline pH, with precipitation occurring under acidic conditions .

Applications and Industrial Relevance

Chemical Intermediate

-

Dye Synthesis: Sulfonated benzoic acids act as intermediates for azo dyes, leveraging their ability to anchor chromophores via sulfonic groups.

-

Pharmaceuticals: Functionalized aromatic acids are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants.

Surfactants and Ion Exchange Resins

The strong acidity of the sulfonic group enables use in:

-

Anionic Surfactants: For detergents and emulsifiers.

Coordination Chemistry

Transition metal complexes with sulfonated benzoic acids exhibit catalytic activity in oxidation reactions, as seen in cobalt-mediated processes .

Recent Research Advances

Green Synthesis Methods

Emerging protocols emphasize solvent-free sulfonation and catalytic recovery to reduce waste, aligning with trends in Patent CN1363546A .

Functional Materials

Studies on sulfonated aromatics highlight potential in proton-exchange membranes for fuel cells, though direct applications of 3,5-dimethyl-2-sulfobenzoic acid remain exploratory .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume